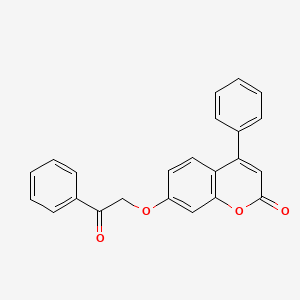
7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as flavone or flavonone and has a molecular formula of C24H16O4. This compound has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industries.
Mécanisme D'action
The mechanism of action of 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects through various molecular pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for research on 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one. These include:
1. Further studies on its mechanism of action and molecular pathways.
2. Development of new synthesis methods to improve its solubility and bioavailability.
3. Investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders.
4. Exploration of its potential use as a natural pesticide and insecticide in agriculture.
5. Development of new food products containing 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one as a food preservative and flavor enhancer.
In conclusion, 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a chemical compound that has potential applications in various scientific fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Perkin reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been found to have antioxidant properties, which can help protect crops from damage caused by environmental stressors, such as drought, heat, and UV radiation. It has also been studied for its potential use as a natural pesticide and insecticide.
In the food industry, 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has been found to have antioxidant and anti-inflammatory properties, which can help prevent the development of chronic diseases, such as heart disease and cancer. It has also been studied for its potential use as a food preservative and flavor enhancer.
Propriétés
IUPAC Name |
7-phenacyloxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-20(16-7-3-1-4-8-16)14-23(25)27-22(19)13-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLOYSKTHXWROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)
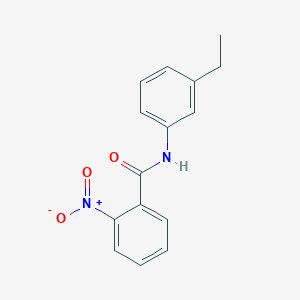
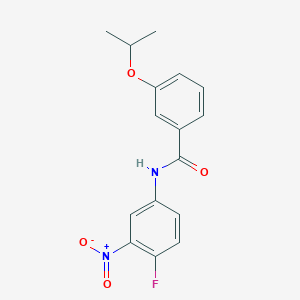

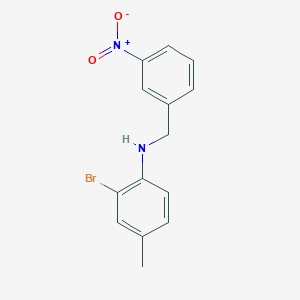


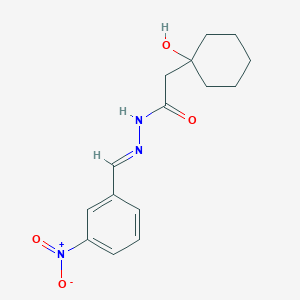
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
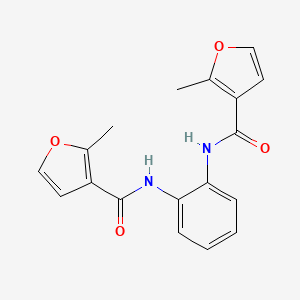
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)